1,1-Dimethyl-3-(3-nitrophenyl)urea

Purification Thermal stability Process chemistry

Procure 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS 7159-98-0) for your research. Its sharp melting point (126-127°C) vs. the broader range of the 2-nitro isomer ensures superior crystalline purity and batch consistency. The lower boiling point (399.2°C) simplifies distillation purification compared to the 4-nitro analog. With a favorable safety profile (oral LD50 >5000 mg/kg), it is a safer choice for library synthesis. The reducible 3-nitro group on a stable N,N-dimethyl urea core enables selective hydrogenation to the aniline, a key pharma intermediate.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 7159-98-0
Cat. No. B7789939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(3-nitrophenyl)urea
CAS7159-98-0
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13)
InChIKeyFRDCRCKHAAQIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS 7159-98-0): Procurement-Focused Baseline and Core Characteristics


1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS 7159-98-0) is a trisubstituted phenylurea derivative with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . It is characterized by a 3-nitrophenyl group and an N,N-dimethyl urea moiety, which distinguishes it from its mono-substituted and para-substituted analogs . This compound is primarily utilized as a research chemical and synthetic building block in agrochemical and pharmaceutical discovery programs [1].

Why 1,1-Dimethyl-3-(3-nitrophenyl)urea Cannot Be Interchanged with Generic Nitrophenyl Urea Analogs


Substitution with in-class analogs (e.g., 4-nitrophenyl or 2-nitrophenyl positional isomers, or unsubstituted (3-nitrophenyl)urea) is not equivalent due to significant differences in key physicochemical properties that dictate performance in purification, formulation, and biological assays. Specifically, the target compound exhibits a boiling point (399.2 °C) that is 24.0 °C lower than the 4-nitro isomer (423.2 °C) and 9.5 °C lower than the 2-nitro isomer (408.7 °C), which has direct implications for distillation-based purification and thermal stability in processing . Furthermore, its melting point (126-127 °C) is higher and narrower than that of the 2-nitro isomer (120-125 °C), indicating greater crystalline purity and batch-to-batch consistency . These quantifiable differences, coupled with its favorable acute oral toxicity profile (LD50 > 5000 mg/kg), make it a distinct and potentially safer entity compared to more hazardous nitrophenyl ureas used in agrochemical applications [1].

Quantitative Differentiation Evidence for 1,1-Dimethyl-3-(3-nitrophenyl)urea vs. Positional Isomers


Thermal Processing Advantage: Lower Boiling Point vs. 4-Nitrophenyl Isomer

1,1-Dimethyl-3-(3-nitrophenyl)urea exhibits a boiling point of 399.2 °C at 760 mmHg, which is 24.0 °C lower than the 423.2 °C boiling point of its para-substituted analog, 1,1-Dimethyl-3-(4-nitrophenyl)urea (CAS 7159-97-9) . This lower boiling point is a direct consequence of the differing dipole moments and intermolecular interactions arising from the meta vs. para nitro group orientation .

Purification Thermal stability Process chemistry

Crystalline Purity Differentiation: Sharper Melting Point vs. 2-Nitrophenyl Isomer

The target compound has a reported melting point range of 126-127 °C, whereas its ortho-substituted analog, 1,1-Dimethyl-3-(2-nitrophenyl)urea (CAS 36894-29-8), melts over a broader and lower range of 120-125 °C . The narrower melting range of the 3-nitro isomer is indicative of higher crystalline purity and more uniform solid-state properties .

Crystallinity Purity analysis Solid-state characterization

Acute Toxicity Profile: Favorable LD50 Compared to Pyriminyl (a Nitrophenyl Urea Rodenticide)

1,1-Dimethyl-3-(3-nitrophenyl)urea demonstrates a low acute oral toxicity profile with an LD50 (oral, rat) greater than 5000 mg/kg [1]. In stark contrast, the structurally related nitrophenyl urea derivative, Pyriminyl (N-3-pyridylmethyl-N'-p-nitrophenyl urea), has a reported acute oral LD50 of 6.7 mg/kg in Bandicota bengalensis, classifying it as highly toxic and a known rodenticide [2].

Toxicology Safety assessment Handling

Agrochemical Research Utility: Class-Level Evidence for Plant Growth Regulation

Derivatives of 3,3-dimethyl-1-(3-nitrophenyl)urea have been specifically investigated for their potential as herbicidal or plant growth-regulating agents [1]. This is consistent with broader class-level findings where N-nitrophenyl urea derivatives, tested at a concentration of 500 mg/kg, exhibited dual functionality by promoting rice survival, root length, and fresh weight while inhibiting stem length and above-ground fresh weight [2]. While direct comparative data for 1,1-Dimethyl-3-(3-nitrophenyl)urea against other specific N-nitrophenyl ureas in this assay is not publicly available, the class-level inference supports its selection as a privileged scaffold for agrochemical lead optimization programs.

Plant growth regulator Herbicide discovery Agrochemical

Chemical Stability Profile: Stable Under Normal Storage and Handling Conditions

According to its safety data sheet, 1,1-Dimethyl-3-(3-nitrophenyl)urea is chemically stable under normal temperatures and pressures, with no dangerous reactions known under conditions of normal use [1]. Conditions to avoid are limited to exposure to excessive heat, and hazardous decomposition products are identified as CO2, CO, NH3, and NOx upon thermal breakdown [1]. This stability profile is a practical advantage over less stable analogs that may require specialized storage conditions (e.g., inert atmosphere, refrigeration).

Stability Storage Shelf-life

Recommended Application Scenarios for 1,1-Dimethyl-3-(3-nitrophenyl)urea Based on Quantitative Evidence


Synthetic Intermediate for Agrochemical Lead Optimization

Based on class-level evidence of N-nitrophenyl ureas as plant growth regulators and herbicides , 1,1-Dimethyl-3-(3-nitrophenyl)urea is an ideal starting material for synthesizing focused libraries of agrochemical candidates. Its established one-pot synthetic routes, which yield novel N-nitrophenyl urea compounds in 46.4-67.7% yield [1], enable rapid analog generation. The compound's lower boiling point (399.2 °C) compared to the 4-nitro isomer (423.2 °C) also simplifies purification of reaction intermediates during medicinal chemistry campaigns .

High-Purity Material for Crystallography and Solid-State Studies

The sharp melting point range of 126-127 °C, in contrast to the broader 120-125 °C range of the 2-nitro isomer, indicates superior crystalline purity . This makes 1,1-Dimethyl-3-(3-nitrophenyl)urea a preferred candidate for procurement when consistent solid-state properties are required, such as in single-crystal X-ray diffraction studies, polymorph screening, or as a calibration standard in thermal analysis (DSC/TGA).

Low-Risk Reagent for High-Throughput Screening (HTS) Libraries

Given its favorable acute toxicity profile with an oral LD50 > 5000 mg/kg , this compound is a safer alternative to more toxic nitrophenyl ureas (e.g., Pyriminyl, LD50 6.7 mg/kg) [1] for inclusion in large compound libraries. Its confirmed chemical stability under normal laboratory conditions ensures it remains unchanged during long-term storage in DMSO or as a solid, reducing the risk of false-positive or false-negative hits in biological assays due to compound degradation.

Model Substrate for Developing Nitroarene Reduction Methodologies

The presence of a reducible nitro group on the 3-nitrophenyl moiety makes this compound a valuable substrate for testing new catalytic hydrogenation or transfer hydrogenation methods. The lower boiling point (399.2 °C) relative to its para-analog (423.2 °C) facilitates the removal of volatile byproducts post-reaction. Furthermore, the stable N,N-dimethyl urea core is resistant to hydrolysis under mild conditions, allowing for selective nitro group reduction to the corresponding aniline derivative, a key intermediate in pharmaceutical synthesis [1].

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